molecular formula C30H25N3O5S B2457088 3-benzyl-N-[(furan-2-yl)methyl]-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113135-44-6

3-benzyl-N-[(furan-2-yl)methyl]-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2457088
CAS No.: 1113135-44-6
M. Wt: 539.61
InChI Key: LXVTZZPSCSKABK-UHFFFAOYSA-N
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Description

3-benzyl-N-[(furan-2-yl)methyl]-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C30H25N3O5S and its molecular weight is 539.61. The purity is usually 95%.
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Properties

IUPAC Name

3-benzyl-N-(furan-2-ylmethyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25N3O5S/c1-37-23-12-9-21(10-13-23)27(34)19-39-30-32-26-16-22(28(35)31-17-24-8-5-15-38-24)11-14-25(26)29(36)33(30)18-20-6-3-2-4-7-20/h2-16H,17-19H2,1H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVTZZPSCSKABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NCC4=CC=CO4)C(=O)N2CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-benzyl-N-[(furan-2-yl)methyl]-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide (CAS Number: 1113135-44-6) belongs to a class of quinazoline derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C30H25N3O5SC_{30}H_{25}N_{3}O_{5}S with a molecular weight of 539.6 g/mol. The presence of various functional groups in its structure contributes to its biological activity.

PropertyValue
Molecular FormulaC₃₀H₂₅N₃O₅S
Molecular Weight539.6 g/mol
CAS Number1113135-44-6

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various biochemical pathways. For instance, studies have shown that related quinazoline derivatives exhibit significant inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism, which is crucial for managing diabetes . The inhibition mechanism typically involves the binding of the compound to the active site of the enzyme, preventing substrate access.

Antidiabetic Activity

Research indicates that quinazoline derivatives can act as potent α-glucosidase inhibitors. For example, compounds structurally similar to the target compound exhibited IC₅₀ values ranging from 49.40 µM to 83.20 µM, significantly lower than the standard drug acarbose (IC₅₀ = 143.54 µM) . This suggests that the target compound may also possess similar antidiabetic properties.

Anticancer Activity

Quinazolines have been investigated for their anticancer properties. A study involving a library screening identified novel anticancer compounds with significant cytotoxic effects against various cancer cell lines. The SAR analysis indicated that modifications in the quinazoline structure could enhance anticancer activity by improving binding affinity to target proteins involved in cell proliferation and survival .

Case Studies

  • Anticancer Screening : In a multicellular spheroid model, a derivative of quinazoline demonstrated substantial growth inhibition in cancer cells, suggesting potential for further development as an anticancer agent .
  • α-Glucosidase Inhibition : A comparative study on α-glucosidase inhibitors highlighted that certain modifications in the quinazoline structure could lead to enhanced inhibitory effects, emphasizing the importance of structural diversity in drug design .

Structure-Activity Relationship (SAR)

The SAR studies reveal that specific substituents on the quinazoline ring significantly influence biological activity:

  • Furan and Methoxy Substituents : The presence of furan and methoxy groups has been associated with increased lipophilicity and improved interaction with target enzymes.
  • Sulfanyl Group : The sulfanyl moiety contributes to enzyme binding through potential hydrogen bonding and hydrophobic interactions.

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